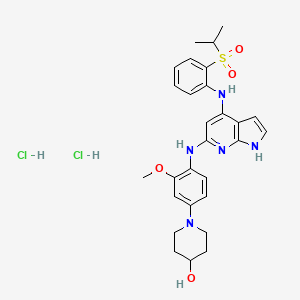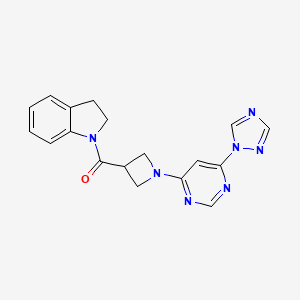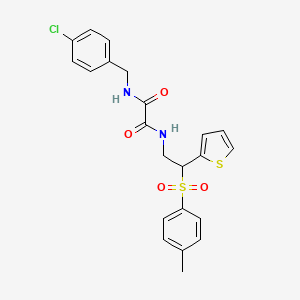![molecular formula C9H19NO B2508277 2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL CAS No. 1247066-51-8](/img/structure/B2508277.png)
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclopentylmethyl)(methyl)amino]ethan-1-OL is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
- The compound has been utilized in the synthesis and characterization of Pt(II) complexes involving polydentate ligands. These complexes have been studied for their spectroscopic and thermal properties, offering insights into their potential applications in various fields (Baran, Kaya, & Turkyilmaz, 2012).
Oligodeoxyribonucleotide Synthesis
- It has played a role in the solid-phase synthesis of oligodeoxyribonucleotides. This application is particularly significant in the development of cost-efficient monomers for therapeutic oligonucleotides (Grajkowski et al., 2001).
Poly(amido-amine) Polymers
- In the context of poly(amido-amine)s, this compound has been investigated for its potential use in endosomolytic polymers. Understanding the physicochemical and biological properties of these polymers is essential for their application in biomedicine and drug delivery systems (Ferruti et al., 2000).
Structural Analysis in Poly(ester amide)s
- The compound is a key component in the study of amino-alcohol-based poly(ester amide)s, where its impact on the yield and structure of these polymers has been analyzed. Such studies are crucial in materials science and engineering (Kárpáti, Hamar, & Vargha, 2018).
Ligand Synthesis and Metal Complexing
- It is also significant in the synthesis of amino-alcohol ligands, particularly in the study of their structure and ability to complex metal ions. This research has applications in inorganic chemistry and materials synthesis (de Sousa et al., 2010).
Therapeutic Applications
- The compound has been explored for its potential in creating novel drug candidates, particularly in the synthesis of Schiff base ligands and their metal complexes, which have shown DNA binding activity (Kurt et al., 2020).
Biofuel Production
- In biofuel research, it has been implicated in the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase for the anaerobic production of biofuels like 2-methylpropan-1-ol in Escherichia coli, demonstrating its relevance in sustainable energy solutions (Bastian et al., 2011).
Flavor Generation
- Its involvement in flavor generation, specifically in the context of Swiss cheese flavor components, highlights its significance in the food industry and flavor chemistry (Griffith & Hammond, 1989).
Safety and Hazards
Propiedades
IUPAC Name |
2-[cyclopentylmethyl(methyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(6-7-11)8-9-4-2-3-5-9/h9,11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXZTHCOIRZLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
![2-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2508204.png)
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2508207.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)

![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
